molecular formula C26H26N2O2 B10913553 4-ethyl-3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole

4-ethyl-3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10913553
M. Wt: 398.5 g/mol
InChI Key: NWJDNAUQVHVJIX-UHFFFAOYSA-N
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Description

4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired pyrazole derivative in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of ethyl, methoxy, and methylphenyl groups on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

4-ethyl-3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2O2/c1-5-24-25(19-9-13-22(29-3)14-10-19)27-28(21-8-6-7-18(2)17-21)26(24)20-11-15-23(30-4)16-12-20/h6-17H,5H2,1-4H3

InChI Key

NWJDNAUQVHVJIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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